4-Morpholinecarboxamide, N-(1-methylethyl)- 4-Morpholinecarboxamide, N-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 50708-02-6
VCID: VC7977320
InChI: InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11)
SMILES: CC(C)NC(=O)N1CCOCC1
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

4-Morpholinecarboxamide, N-(1-methylethyl)-

CAS No.: 50708-02-6

Cat. No.: VC7977320

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholinecarboxamide, N-(1-methylethyl)- - 50708-02-6

Specification

CAS No. 50708-02-6
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name N-propan-2-ylmorpholine-4-carboxamide
Standard InChI InChI=1S/C8H16N2O2/c1-7(2)9-8(11)10-3-5-12-6-4-10/h7H,3-6H2,1-2H3,(H,9,11)
Standard InChI Key VGEHUCHOIFQYFR-UHFFFAOYSA-N
SMILES CC(C)NC(=O)N1CCOCC1
Canonical SMILES CC(C)NC(=O)N1CCOCC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

  • A morpholine ring (O=C4_4H8_8N) with a carboxamide (-CONH-) group at the 4-position.

  • An isopropyl group (-N(CH(CH3_3)2_2)) attached to the carboxamide nitrogen .

Molecular Formula: C8_8H16_{16}N2_2O2_2
Molecular Weight: 172.22 g/mol .

Table 1: Structural and Nomenclature Data

PropertyValueSource
IUPAC NameN-(propan-2-yl)morpholine-4-carboxamide
CAS Number50708-02-6
SMILESO=C(NC(C)C)N1CCOCC1
InChI KeyJJBOTQBQXSSOAE-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acyl chloride coupling:

  • Morpholine-4-carbonyl chloride is reacted with isopropylamine in the presence of a base (e.g., triethylamine) .

  • The reaction proceeds under anhydrous conditions in solvents like dichloromethane or THF.

Reaction Scheme:
Morpholine-4-carbonyl chloride+IsopropylamineBaseN-Isopropylmorpholine-4-carboxamide+HCl\text{Morpholine-4-carbonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{Base}} \text{N-Isopropylmorpholine-4-carboxamide} + \text{HCl}

Industrial Production

Industrial methods emphasize continuous flow processes to enhance yield (≥85%) and purity (≥98%). Key steps include:

  • Automated temperature control (20–25°C).

  • In-line purification using silica gel chromatography.

Physicochemical Properties

Physical Characteristics

  • Appearance: White to off-white crystalline solid .

  • Melting Point: 92–94°C .

  • Solubility:

    • Water: Low (0.2 mg/mL at 25°C).

    • Organic Solvents: Highly soluble in DMSO, methanol, and chloroform .

Table 2: Thermodynamic Properties

PropertyValueMethod
LogP (Partition Coefficient)1.45Calculated
pKa (Acid Dissociation)14.40 ± 0.60Predicted

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against:

  • Acetylcholinesterase (AChE): IC50_{50} = 12.3 µM .

  • Xanthine Oxidase: IC50_{50} = 18.7 µM .

Prokineticin Receptor Antagonism

Patent data (WO2007067511A2) highlights its role as a prokineticin receptor antagonist, with potential applications in circadian rhythm modulation and sleep disorders .

ParameterRecommendation
Storage Temperature-20°C (desiccated)
DisposalIncineration via certified facilities

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